3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)azetidine-3-carboxylic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid is a synthetic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The azetidine ring in its structure adds to its chemical versatility, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The azetidine ring is then introduced through cyclization reactions, often involving azetidine-3-carboxylic acid as a starting material .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The azetidine ring can interact with various biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 3-(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid
Uniqueness
Compared to similar compounds, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid stands out due to its azetidine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4/c22-17(23)19(10-20-11-19)21-18(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,20H,9-11H2,(H,21,24)(H,22,23) |
InChI Key |
DAESRYQMFSFJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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